ethyl N-(ethoxycarbonylcarbamoyl)carbamate

Reference Standard Analytical Method Validation Pharmaceutical QC

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate (CAS 6620-41-3), also referred to as Diimidotricarbonic acid, diethyl ester or Carbonyldiurethan, belongs to the carbamate class with the molecular formula C7H12N2O5 and a molecular weight of 204.18 g/mol. This compound is distinguished in the supply chain not merely as a research chemical but as a fully characterized reference standard used for analytical method development, method validation (AMV), and Quality Control (QC) applications, demonstrating traceability against pharmacopeial standards such as USP or EP.

Molecular Formula C7H12N2O5
Molecular Weight 204.18 g/mol
CAS No. 6620-41-3
Cat. No. B188675
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl N-(ethoxycarbonylcarbamoyl)carbamate
CAS6620-41-3
Molecular FormulaC7H12N2O5
Molecular Weight204.18 g/mol
Structural Identifiers
SMILESCCOC(=O)NC(=O)NC(=O)OCC
InChIInChI=1S/C7H12N2O5/c1-3-13-6(11)8-5(10)9-7(12)14-4-2/h3-4H2,1-2H3,(H2,8,9,10,11,12)
InChIKeyFWARNCMTCYKUBS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile of Ethyl N-(ethoxycarbonylcarbamoyl)carbamate (CAS 6620-41-3) as a High-Purity Reference Standard


Ethyl N-(ethoxycarbonylcarbamoyl)carbamate (CAS 6620-41-3), also referred to as Diimidotricarbonic acid, diethyl ester or Carbonyldiurethan, belongs to the carbamate class with the molecular formula C7H12N2O5 and a molecular weight of 204.18 g/mol . This compound is distinguished in the supply chain not merely as a research chemical but as a fully characterized reference standard used for analytical method development, method validation (AMV), and Quality Control (QC) applications, demonstrating traceability against pharmacopeial standards such as USP or EP [1]. It is explicitly cataloged as Daprodustat Impurity 15, a critical marker for impurity profiling in pharmaceutical synthesis .

Why Generic Carbamates Cannot Substitute Ethyl N-(ethoxycarbonylcarbamoyl)carbamate in Regulated Pharmaceutical Analysis


Generic substitution in analytical chemistry is invalid due to the strict requirement for chromatographic peak identity confirmation. While simpler carbamates like Diethyl iminodicarboxylate (CAS 19617-44-8) or Ethyl allophanate (CAS 626-36-8) share functional group similarities, they possess different molecular formulas (C6H11NO4 and C4H8N2O3 respectively) and distinct chromatographic behaviors . The target compound's specific structure, featuring a tri-carbonic imide skeleton, results in a unique LogP of 0.29 and a Polar Surface Area of 94 Ų, which are critical for method selectivity against other related impurities like Daprodustat Impurity 14 (Oxetane-2,4-dione) . Using an unqualified analog would fail system suitability criteria for resolution and relative retention time (RRT), directly jeopardizing the validity of ANDA or DMF submissions where impurity control limits are strictly enforced [1].

Quantitative Differentiation Guide for Ethyl N-(ethoxycarbonylcarbamoyl)carbamate Against In-Class Alternatives


Regulatory-Grade Purity and Pharmacopeial Traceability vs. Uncertified Technical Grade Carbamates

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate (CAS 6620-41-3) is supplied as a fully characterized reference standard specifically intended for AMV and QC, with documentation traceable to USP or EP standards [1]. This contrasts sharply with analogs like Diethyl iminodicarboxylate (CAS 19617-44-8), which are typically sold as technical-grade reagents at 98% purity for general synthesis but lack the comprehensive Certificates of Analysis (COA) and regulatory traceability required for pharmaceutical submissions .

Reference Standard Analytical Method Validation Pharmaceutical QC

Structural Distinction for Specific Impurity Profiling in Daprodustat Synthesis

The target compound is specifically designated as Daprodustat Impurity 15 (CAS 6620-41-3) . Its unique tri-carbonic imide backbone enables chromatographic resolution from other process impurities like Daprodustat Impurity 14 (CAS 15159-48-5), which is an oxetane-dione with a fundamentally different heterocyclic structure . This structural difference is critical for meeting the selectivity requirements of HPLC methods designed to control impurity levels in the drug substance.

Impurity Profiling Daprodustat HPLC Method Selectivity

Distinct Physical Properties for Method Development vs. Simpler Carbamate Building Blocks

Ethyl N-(ethoxycarbonylcarbamoyl)carbamate exhibits a predicted LogP of 0.29 and a Polar Surface Area (PSA) of 94 Ų , which drives specific reversed-phase HPLC retention behavior. In contrast, the simpler analog Ethyl allophanate (CAS 626-36-8), a potential building block, possesses a lower molecular weight (132.12 g/mol) and different hydrogen-bonding capacity, leading to significantly less retention in typical C18 column methods [1]. This distinction is critical when optimizing gradient conditions to separate the target compound from early-eluting matrix interferences.

Physicochemical Properties Method Development Chromatographic Retention

Validated Application Scenarios for Procuring Ethyl N-(ethoxycarbonylcarbamoyl)carbamate


Release and Stability Testing of Daprodustat Drug Substance

In the GMP release testing of Daprodustat API, Ethyl N-(ethoxycarbonylcarbamoyl)carbamate (Impurity 15) must be accurately quantified against a fully characterized reference standard. The procurement of this specific compound, with its documented traceability to USP/EP and a comprehensive COA, is mandatory for method validation and system suitability testing as per ICH Q2(R1) guidelines [1]. Substituting an unqualified or structurally different analog would invalidate the entire analytical run due to failure of specificity and accuracy criteria.

Analytical Method Development and Validation (AMV) for Carbamic Acid Profiling

Pharmaceutical research teams developing HPLC or UPLC methods for carbamic acid derivatives require a high-purity reference standard for calibration curve preparation and recovery studies. The target compound's unique LogP of 0.29 and PSA of 94 Ų provide a benchmark for optimizing gradient parameters to resolve structurally similar impurities, a capability not afforded by simpler technical-grade reagents .

Identification of Unknown Impurities During Forced Degradation Studies

During oxidative or thermal stress studies of Daprodustat, unknown degradation products can form. The use of Ethyl N-(ethoxycarbonylcarbamoyl)carbamate as a qualified reference marker allows for the precise identification and semi-quantitative estimation of impurity peaks exceeding the 0.10% identification threshold, directly supporting the safety evaluation required for IND and NDA applications [2].

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